molecular formula C17H14FN3OS B4318475 N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE

N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE

Cat. No.: B4318475
M. Wt: 327.4 g/mol
InChI Key: JFBJKTYJJCAKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the compound. Additionally, industrial processes may employ advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.

Medicine

In medicine, 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone apart is its unique combination of a thiazole ring, amino groups, and a fluorophenyl group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)14(22)15-16(19)21-17(23-15)20-10-11-4-2-1-3-5-11/h1-9H,10,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBJKTYJJCAKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE
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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE
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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE
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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE
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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE
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N2-BENZYL-5-(4-FLUOROBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.